molecular formula C6H5F3N2O2S B2809210 5-(Trifluoromethyl)pyridine-2-sulfonamide CAS No. 332366-24-2

5-(Trifluoromethyl)pyridine-2-sulfonamide

Cat. No.: B2809210
CAS No.: 332366-24-2
M. Wt: 226.17
InChI Key: ALVGBQAQQGTDKU-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a sulfonamide group

Scientific Research Applications

5-(Trifluoromethyl)pyridine-2-sulfonamide has a wide range of scientific research applications:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, including 5-(Trifluoromethyl)pyridine-2-sulfonamide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in hydrochloric acid solution to form 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The trifluoromethyl and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while substitution reactions can produce various substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonamide: Shares the trifluoromethyl and sulfonamide groups but lacks the pyridine ring.

    5-(Trifluoromethyl)pyridine-2-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

    2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromine atom instead of the sulfonamide group

Uniqueness

5-(Trifluoromethyl)pyridine-2-sulfonamide is unique due to the combination of the trifluoromethyl group, which imparts high lipophilicity and stability, and the sulfonamide group, which provides potential biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGBQAQQGTDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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